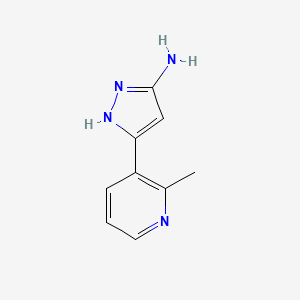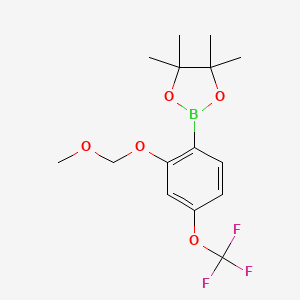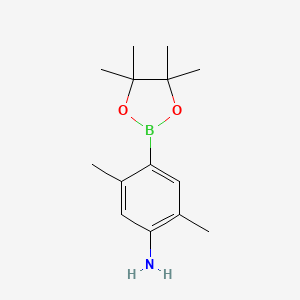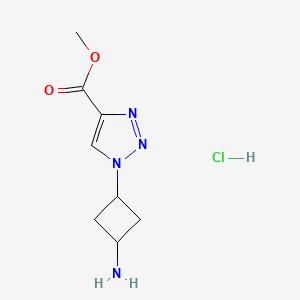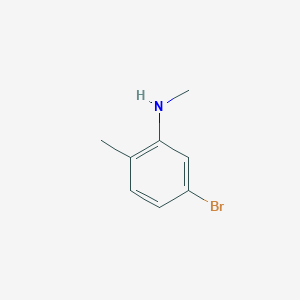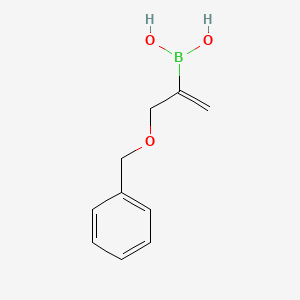
(3-(Benzyloxy)prop-1-en-2-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(Benzyloxy)prop-1-en-2-yl)boronic acid is an organoboron compound that has garnered interest in various fields of chemistry due to its unique structure and reactivity. This compound features a boronic acid group attached to a prop-1-en-2-yl chain, which is further substituted with a benzyloxy group. The presence of both the boronic acid and the benzyloxy group makes it a versatile intermediate in organic synthesis, particularly in cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Benzyloxy)prop-1-en-2-yl)boronic acid typically involves the reaction of benzyloxy-substituted alkenes with boron-containing reagents. One common method is the hydroboration of benzyloxy-substituted alkenes followed by oxidation to yield the desired boronic acid. The reaction conditions often involve the use of catalysts such as palladium or platinum to facilitate the hydroboration step .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. These processes often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and by-products .
Chemical Reactions Analysis
Types of Reactions
(3-(Benzyloxy)prop-1-en-2-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or alcohols for substitution reactions. The reaction conditions often involve mild temperatures and neutral to slightly basic pH to ensure the stability of the boronic acid group .
Major Products
The major products formed from these reactions include boronic esters, borates, boranes, and various substituted derivatives of the original compound. These products are valuable intermediates in the synthesis of more complex organic molecules .
Scientific Research Applications
(3-(Benzyloxy)prop-1-en-2-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (3-(Benzyloxy)prop-1-en-2-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in the design of boron-containing drugs and catalysts. The benzyloxy group can also participate in π-π interactions, enhancing the compound’s binding affinity to specific targets .
Comparison with Similar Compounds
Similar Compounds
(3-Phenylprop-1-en-1-yl)boronic acid: Similar in structure but lacks the benzyloxy group, making it less versatile in certain reactions.
Pinacol boronic esters: These compounds are widely used in organic synthesis but have different reactivity profiles compared to (3-(Benzyloxy)prop-1-en-2-yl)boronic acid.
Uniqueness
The presence of both the benzyloxy and boronic acid groups in this compound provides a unique combination of reactivity and stability. This makes it a valuable intermediate in various synthetic applications, particularly in the formation of complex organic molecules through cross-coupling reactions .
Properties
Molecular Formula |
C10H13BO3 |
|---|---|
Molecular Weight |
192.02 g/mol |
IUPAC Name |
3-phenylmethoxyprop-1-en-2-ylboronic acid |
InChI |
InChI=1S/C10H13BO3/c1-9(11(12)13)7-14-8-10-5-3-2-4-6-10/h2-6,12-13H,1,7-8H2 |
InChI Key |
XHXKMMZZJKPSIV-UHFFFAOYSA-N |
Canonical SMILES |
B(C(=C)COCC1=CC=CC=C1)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3R,4S)-1-[(tert-butoxy)carbonyl]-4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B13477119.png)
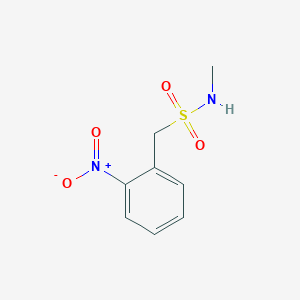



![5-chloro-N-{2-[4-({[(cyclohex-3-en-1-yl)carbamoyl]amino}sulfonyl)phenyl]ethyl}-2-methoxybenzamide](/img/structure/B13477157.png)
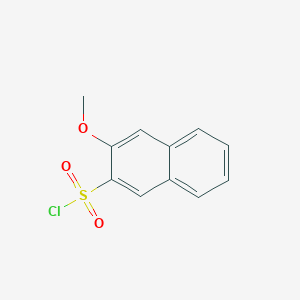
![2-[3-(Dimethylamino)oxolan-3-yl]ethan-1-ol](/img/structure/B13477166.png)
